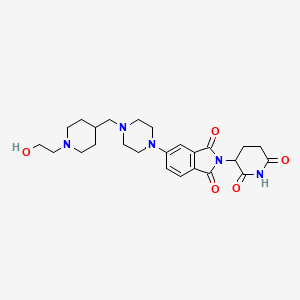
Hppd-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hppd-IN-3 is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme plays a crucial role in the catabolism of the amino acid tyrosine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hppd-IN-3 involves multiple steps, starting from readily available starting materials. The key steps include the formation of intermediate compounds through reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as crystallization and chromatography to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
Hppd-IN-3 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Hppd-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on metabolic pathways involving tyrosine catabolism.
Medicine: Explored for potential therapeutic applications in treating diseases related to tyrosine metabolism.
Industry: Utilized in the development of herbicides and other agrochemicals
Mechanism of Action
Hppd-IN-3 exerts its effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase. This inhibition prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate, disrupting the catabolism of tyrosine. The accumulation of tyrosine and its intermediates leads to various physiological effects, including oxidative stress and disruption of pigment synthesis in plants .
Comparison with Similar Compounds
Hppd-IN-3 is compared with other HPPD inhibitors such as mesotrione, isoxaflutole, and tembotrione. While all these compounds inhibit the same enzyme, this compound is noted for its higher potency and selectivity. Similar compounds include:
Mesotrione: A triketone herbicide with broad-spectrum activity.
Isoxaflutole: A pre-emergence herbicide used in corn production.
Tembotrione: A post-emergence herbicide with high efficacy against broadleaf weeds
This compound’s unique structure and high potency make it a valuable compound for both research and practical applications.
Properties
Molecular Formula |
C18H16ClN7O2 |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-methyl-N-(1-methyltetrazol-5-yl)-2-oxobenzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H16ClN7O2/c1-24-15-12(16(27)20-17-21-22-23-25(17)2)7-5-9-14(15)26(18(24)28)10-11-6-3-4-8-13(11)19/h3-9H,10H2,1-2H3,(H,20,21,23,27) |
InChI Key |
OPUWTTQBFQVNFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2N(C1=O)CC3=CC=CC=C3Cl)C(=O)NC4=NN=NN4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


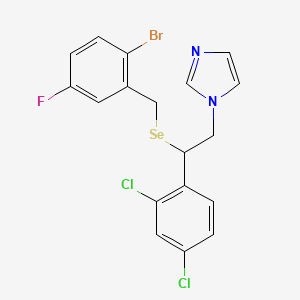
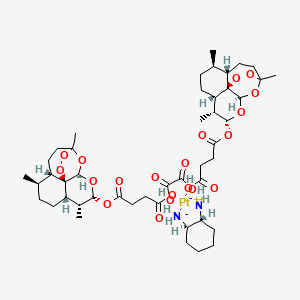

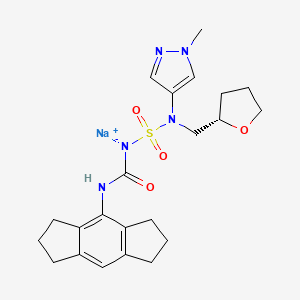
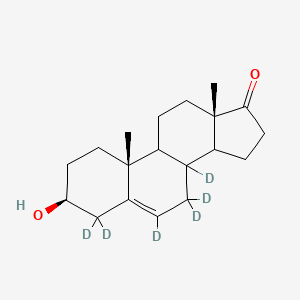
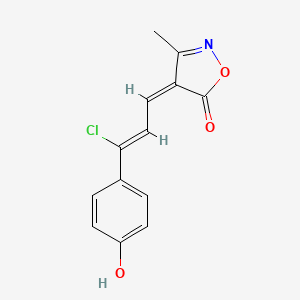
![(2S)-2-[[(8R,11S,14S,17S)-14-benzyl-3,6,9,12,15-pentaoxo-8-(2-phenylethyl)-11-[(4-phenylphenyl)methyl]-2,7,10,16-tetrazabicyclo[17.2.2]tricosa-1(21),19,22-triene-17-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12386030.png)
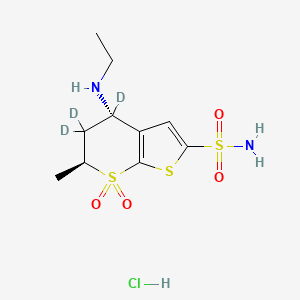

![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)
![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
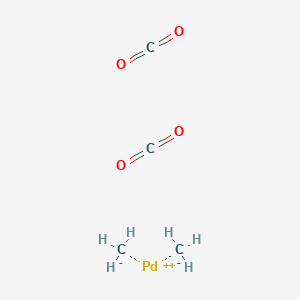
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
